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Technical Support Center: Minimizing Tergitol
Interference in qPCR
This guide provides researchers, scientists, and drug development professionals with a

centralized resource for troubleshooting and overcoming challenges associated with Tergitol
(and its equivalent, NP-40) interference in downstream quantitative PCR (qPCR) applications.

Frequently Asked Questions (FAQs)
Q1: What is Tergitol (NP-40) and why is it used?

Tergitol, also known as Nonidet P-40 (NP-40), is a non-ionic surfactant or detergent.[1][2] It is

widely used in molecular biology for its ability to lyse cell membranes to release proteins and

cellular organelles.[3][4][5] Its non-denaturing properties are often preferred because it can

solubilize membrane components while preserving the biological activity of many proteins.[6][7]

Q2: How does Tergitol interfere with qPCR?

While essential for cell lysis, residual Tergitol can significantly inhibit downstream enzymatic

reactions like qPCR. The primary mechanisms of interference include:

DNA Polymerase Inhibition: Detergents can directly interact with and inhibit the activity of

DNA polymerases, like Taq polymerase, which is critical for DNA amplification.[8][9] This
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leads to reduced amplification efficiency, resulting in delayed quantification cycle (Cq) values

and inaccurate quantification.[8][10]

Interference with Reverse Transcriptase: In RT-qPCR, non-ionic detergents can also affect

the activity of reverse transcriptase, the enzyme that synthesizes cDNA from an RNA

template.[11] This can lead to an underestimation of the initial amount of target RNA.

Fluorescence Quenching: Some substances can interfere with the fluorescent dyes (like

SYBR Green) or probes (like TaqMan) used for detection in qPCR, leading to a weaker

signal and inaccurate results.[8]

Q3: What are the signs of Tergitol interference in my qPCR data?

Common indicators of PCR inhibition in your data include:

Increased Cq Values: A noticeable shift to higher Cq values in your samples compared to

your positive controls.[10]

Reduced Amplification Efficiency: The slope of your standard curve is outside the acceptable

range (typically -3.1 to -3.6, corresponding to 90-110% efficiency). Efficiencies over 110%

can also indicate inhibition, especially in concentrated samples.[12]

Complete Amplification Failure: No amplification is observed in samples that are expected to

contain the target nucleic acid.

Inconsistent Replicates: High variability among technical replicates for the same sample.

Troubleshooting Guide
If you suspect Tergitol is affecting your qPCR results, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow for Tergitol
Interference
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 No 
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Step 2: Choose a
Detergent Removal Method

Recommended:
Silica-Based Column Cleanup

Select based on sample
type and availability

Alternative:
Phenol-Chloroform Extraction

Step 3: Re-run qPCR
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Problem Resolved
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Caption: Troubleshooting workflow for identifying and resolving qPCR inhibition.
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Step 1: Confirming Inhibition with a Dilution Series
Before proceeding with extensive cleanup, confirm that an inhibitor is the likely cause. Prepare

a serial dilution of your problematic sample (e.g., 1:5, 1:10, 1:100) and run qPCR on each

dilution.

If inhibition is present: You will observe that a diluted sample shows a lower Cq value than

expected, or amplification may appear where there was none in the concentrated sample.

This occurs because you are diluting the inhibitor to a concentration where it no longer

significantly affects the reaction.

If no inhibition is present: The Cq values will increase predictably with each dilution factor.

Step 2: Removing Tergitol from Your Sample
If inhibition is confirmed, the most effective solution is to remove the detergent. Standard

nucleic acid purification kits are highly effective at removing detergents and other

contaminants.
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Method Principle Pros Cons

Silica-Based Spin

Columns

Nucleic acids bind to a

silica membrane in the

presence of

chaotropic salts, while

contaminants like

detergents are

washed away.

Fast, reliable, high-

purity RNA/DNA.

Can result in some

loss of nucleic acid

material.

Phenol-Chloroform

Extraction

Phenol and

chloroform denature

proteins and separate

lipids and other

organic contaminants

from the aqueous

phase containing

nucleic acids.[13]

Effective for removing

proteins and some

detergents.

Involves hazardous

chemicals; risk of

phenol carryover

which also inhibits

qPCR.[12][13]

Ethanol/Isopropanol

Precipitation

Nucleic acids are

precipitated out of

solution using alcohol,

leaving soluble

contaminants like

detergents behind.

Concentrates the

sample.

Less effective at

removing co-

precipitating

contaminants if not

performed carefully.

[14]

Experimental Protocols
Protocol: Detergent Removal Using a Silica-Based RNA
Cleanup Kit
This protocol provides a general guideline. Always refer to the specific manufacturer's

instructions for your chosen kit.

Objective: To remove Tergitol and other inhibitors from an RNA sample prior to RT-qPCR.

Materials:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/post/How-to-remove-protein-contamination-from-RNA-samples
https://www.researchgate.net/post/What_can_be_the_source_of_qPCR_inhibition
https://www.researchgate.net/post/How-to-remove-protein-contamination-from-RNA-samples
https://www.researchgate.net/post/How_can_I_clean_up_precious_samples_that_have_clear_contamination
https://www.benchchem.com/product/b094223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA sample containing Tergitol

Commercial RNA cleanup kit (e.g., Zymo Research RNA Clean & Concentrator, Qiagen

RNeasy)

Nuclease-free water

Microcentrifuge

Ethanol (as required by the kit)

Methodology:

Binding: Add the recommended volume of binding buffer (often containing ethanol) to your

RNA sample. Mix thoroughly by pipetting.

Loading: Transfer the entire mixture to the provided spin column placed within a collection

tube.

Centrifugation: Centrifuge at ≥12,000 x g for 30-60 seconds. Discard the flow-through from

the collection tube.

First Wash: Add the recommended volume of the first wash buffer to the column. Centrifuge

for 30-60 seconds and discard the flow-through. This step helps remove proteins and other

contaminants.

Second Wash: Add the recommended volume of the second wash buffer (usually containing

ethanol) to the column. Centrifuge for 1-2 minutes to ensure all wash buffer is removed. This

step is critical for removing salts and detergents.

Dry Spin: After discarding the final wash, centrifuge the empty column again for 1 minute to

remove any residual ethanol, which can also inhibit qPCR.

Elution: Transfer the column to a new, nuclease-free collection tube. Add an appropriate

volume (e.g., 15-30 µL) of nuclease-free water directly to the center of the silica membrane.

Incubation & Elution: Let it stand for 1-2 minutes at room temperature, then centrifuge for 1

minute to elute the purified RNA. The resulting eluate is ready for use in RT-qPCR.
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Mechanism of Interference and Alternatives
Diagram: Mechanism of Tergitol Interference in qPCR

qPCR Reaction Tube

Taq Polymerase

Amplified DNA

 Amplifies 

DNA Template dNTPs

Tergitol
(Detergent Micelles)

 Binds & Inhibits
Enzyme Activity

 May interact with
single-stranded DNA

Click to download full resolution via product page

Caption: Tergitol can directly inhibit Taq polymerase, hindering DNA amplification.

Quantitative Data on Detergent Effects
The inhibitory concentration of a detergent can vary depending on the specific qPCR assay

and master mix used. Non-ionic detergents like Tergitol (NP-40) and Triton X-100 have been

shown to enhance the activity of some enzymes at very low concentrations but become
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inhibitory as the concentration increases, particularly around and above their critical micelle

concentration (CMC).[11][15][16]

Detergent Type
Critical Micelle
Concentration
(CMC)

General
Observation in
PCR

Tergitol (NP-40) Non-ionic
~0.05-0.09 mM (~232

mg/L)[1][17]

Can be inhibitory to

both reverse

transcriptase and

DNA polymerase at

concentrations used

for cell lysis.[9][11]

Triton X-100 Non-ionic ~0.2-0.9 mM
Similar inhibitory

profile to NP-40.[15]

Tween-20 Non-ionic ~0.06 mM

Generally considered

milder and less

inhibitory than NP-40

or Triton X-100 at low

concentrations.[15]

SDS Anionic ~8 mM

Strong inhibitor of Taq

polymerase, even at

very low

concentrations. Must

be thoroughly

removed.

CHAPS Zwitterionic ~4-8 mM

Often has a less

pronounced effect on

enzyme activity

compared to other

non-ionic detergents.

[15]

Note: CMC values are approximate and can be affected by buffer composition, temperature,

and ionic strength.[16]
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Alternatives to Tergitol for qPCR-Compatible Lysis
If you are developing a workflow from scratch, consider using a lysis buffer with detergents that

are known to be more compatible with downstream enzymatic reactions or are more easily

removed. Several commercial lysis buffers are available that are validated for direct addition to

PCR (direct-to-PCR kits) without a separate nucleic acid purification step.[18] Alternatively,

detergents like Tween-20 or CHAPS may be suitable substitutes in some applications.[15] A

study by Sigma-Aldrich indicated that TERGITOL™ 15-S-7 and 15-S-9 worked well for cell

lysis and were compatible with downstream protein and nucleic acid applications.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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